STING-IN-2

Beschreibung

Eigenschaften

IUPAC Name |

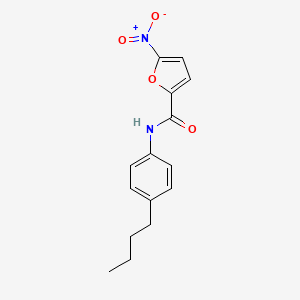

N-(4-butylphenyl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-2-3-4-11-5-7-12(8-6-11)16-15(18)13-9-10-14(21-13)17(19)20/h5-10H,2-4H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVOHFICEFYHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

STING-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

STING-IN-2, also known as C-170, is a potent, irreversible covalent inhibitor of the STING (Stimulator of Interferon Genes) protein. The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a danger signal associated with viral infections and cellular damage. Dysregulation of the STING pathway is implicated in various autoinflammatory diseases, making STING an attractive therapeutic target. This compound has demonstrated efficacy in inhibiting both human and mouse STING, highlighting its potential as a tool for research and as a lead compound for the development of novel therapeutics for STING-driven diseases. This guide provides an in-depth overview of the mechanism of action of this compound, including quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a targeted covalent inhibitor, selectively modifying a key cysteine residue within the STING protein. This covalent modification is central to its inhibitory activity.

Covalent Targeting of Cysteine 91

The primary mechanism of action of this compound is the covalent modification of Cysteine 91 (Cys91) in the transmembrane domain of the STING protein.[1] This specific targeting is achieved through an electrophilic moiety within the this compound molecule that forms an irreversible bond with the nucleophilic thiol group of the Cys91 residue.

Inhibition of STING Palmitoylation

The covalent modification of Cys91 by this compound directly prevents the palmitoylation of STING.[1][2][3] Palmitoylation, the attachment of fatty acids to cysteine residues, is a critical post-translational modification required for the activation of STING. Specifically, palmitoylation at Cys88 and Cys91 is essential for the trafficking of STING from the endoplasmic reticulum (ER) to the Golgi apparatus, a necessary step for downstream signaling.[4] By blocking this crucial modification, this compound effectively traps STING in an inactive state.

Disruption of Downstream Signaling

By preventing STING palmitoylation, this compound inhibits the subsequent steps in the STING signaling cascade. This includes the prevention of STING multimerization and the recruitment and activation of TANK-binding kinase 1 (TBK1).[3][5] The lack of TBK1 activation leads to a failure in the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3). Consequently, the production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines is suppressed.[6]

Quantitative Data

While specific quantitative data for this compound (C-170) is limited in publicly available literature, data from closely related and analogous compounds provide a strong indication of its potency.

| Compound | Assay Type | Target | Potency (IC50) | Reference |

| [131I]I-NFIP (analogue of C-176) | Cell-based competitive binding | STING | 7.56 nM | [7] |

| C-170 | IFN-β reporter activity | human and mouse STING | Effective at 0.02 to 2 µM | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and related covalent STING inhibitors.

Mass Spectrometry Analysis of Covalent Binding to STING

This protocol is designed to confirm the covalent modification of STING by this compound.

Objective: To determine if this compound covalently binds to the STING protein and to identify the specific site of modification.

Materials:

-

HEK293T cells

-

Expression vector for FLAG-tagged STING (wild-type and C91S mutant)

-

This compound (C-170)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-FLAG affinity beads

-

Elution buffer (e.g., 3xFLAG peptide solution)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture and Transfection: Culture HEK293T cells and transfect them with either FLAG-tagged wild-type STING or the C91S STING mutant expression vector.

-

Compound Treatment: Treat the transfected cells with this compound (e.g., 1 µM) or vehicle control (DMSO) for a specified time (e.g., 2 hours).

-

Cell Lysis: Harvest the cells and lyse them in lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with anti-FLAG affinity beads to capture the FLAG-tagged STING protein.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound STING protein from the beads using an appropriate elution buffer.

-

LC-MS Analysis: Analyze the eluted protein by LC-MS to determine the mass of the STING protein. A mass shift corresponding to the molecular weight of this compound in the wild-type STING sample, which is absent in the C91S mutant and vehicle control samples, confirms covalent binding to Cys91.[1][8]

STING Palmitoylation Assay

This protocol assesses the ability of this compound to inhibit the palmitoylation of STING.

Objective: To determine if this compound treatment prevents the incorporation of a palmitate analog into the STING protein.

Materials:

-

Cells expressing STING (e.g., HEK293T cells transfected with STING)

-

This compound (C-170)

-

Palmitic acid analog with a clickable tag (e.g., 17-octadecynoic acid)

-

Lysis buffer

-

Antibody against STING

-

Protein A/G beads

-

Click chemistry reagents (e.g., fluorescently tagged azide)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Compound and Palmitate Analog Treatment: Pre-treat cells with this compound or vehicle control. Then, incubate the cells with the clickable palmitic acid analog.

-

Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate STING using an anti-STING antibody and protein A/G beads.

-

Click Reaction: Perform a click chemistry reaction on the immunoprecipitated STING to attach a fluorescent tag to the incorporated palmitate analog.

-

SDS-PAGE and Fluorescence Imaging: Separate the proteins by SDS-PAGE and visualize the fluorescently labeled STING using an appropriate imaging system. A decrease in fluorescence in the this compound treated sample compared to the control indicates inhibition of palmitoylation.

IFN-β Reporter Assay

This cell-based functional assay measures the inhibitory effect of this compound on STING-mediated downstream signaling.

Objective: To quantify the dose-dependent inhibition of STING-induced IFN-β promoter activity by this compound.

Materials:

-

HEK293T cells

-

Expression vectors for STING and an IFN-β promoter-luciferase reporter

-

STING agonist (e.g., 2'3'-cGAMP)

-

This compound (C-170)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed HEK293T cells in a multi-well plate and co-transfect them with the STING and IFN-β promoter-luciferase reporter plasmids.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.

-

STING Activation: Stimulate the cells with a STING agonist like 2'3'-cGAMP.

-

Luciferase Assay: After an appropriate incubation period (e.g., 18-24 hours), lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase signal to a control for cell viability and calculate the IC50 value by plotting the dose-response curve.[5][9]

Western Blot Analysis of TBK1 Phosphorylation

This biochemical assay directly assesses the impact of this compound on the activation of the downstream kinase TBK1.

Objective: To determine if this compound inhibits the phosphorylation of TBK1 upon STING activation.

Materials:

-

Relevant cell line (e.g., THP-1 monocytes)

-

STING agonist (e.g., 2'3'-cGAMP)

-

This compound (C-170)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against phospho-TBK1 (Ser172) and total TBK1

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Pre-treat cells with this compound or vehicle control, followed by stimulation with a STING agonist.

-

Cell Lysis: Lyse the cells and collect the protein lysates.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-TBK1 and total TBK1.

-

Detection and Analysis: Detect the protein bands using an ECL substrate and quantify the band intensities. A decrease in the ratio of phospho-TBK1 to total TBK1 in the this compound-treated samples indicates inhibition of TBK1 activation.[6][10]

Visualizations

STING Signaling Pathway and Inhibition by this compound

Caption: STING signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound

Caption: Workflow for the characterization of this compound's mechanism.

Conclusion

This compound (C-170) is a well-characterized covalent inhibitor of the STING protein. Its mechanism of action, centered on the irreversible modification of Cys91 and the subsequent blockade of STING palmitoylation, provides a clear rationale for its potent inhibition of the STING signaling pathway. The experimental protocols outlined in this guide offer a robust framework for the continued investigation of this compound and the development of other novel STING inhibitors. The quantitative data, though indirect, strongly support its high potency. As research into STING-mediated diseases continues to expand, this compound will undoubtedly remain a valuable tool for dissecting the complexities of this critical innate immune pathway and for advancing the development of targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting STING with covalent small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. STING palmitoylation as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. biorxiv.org [biorxiv.org]

STING-IN-2 (C-170): A Technical Guide to its Function and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

STING-IN-2 (also known as C-170) is a potent, covalent inhibitor of the Stimulator of Interferon Genes (STING) protein. As a critical component of the innate immune system, STING plays a key role in the response to cytosolic DNA, triggering powerful antiviral and antitumor immunity. However, aberrant STING activation is implicated in the pathogenesis of various autoinflammatory diseases. This compound offers a valuable tool for investigating the physiological and pathological roles of the STING signaling pathway and represents a promising scaffold for the development of therapeutics aimed at modulating STING activity. This technical guide provides an in-depth overview of the function, discovery, and mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Introduction to STING and the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental component of the innate immune system responsible for detecting the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP). 2'3'-cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines, initiating a robust immune response.

Discovery of this compound (C-170)

This compound (C-170) was developed through the structural optimization of earlier nitrofuran-based STING inhibitors, C-176 and C-178.[1][2] While C-176 and C-178 were found to be potent inhibitors of murine STING, they exhibited species-specific activity and were less effective against human STING.[1][3] Through medicinal chemistry efforts, the structure was modified to yield C-170, which demonstrates potent inhibitory activity against both human and murine STING.[2] This dual-species activity makes C-170 a valuable tool for preclinical research in mouse models of human diseases.

Mechanism of Action

This compound (C-170) is a covalent inhibitor that selectively targets a specific cysteine residue within the STING protein.

Covalent Modification of Cys91: this compound functions by forming a covalent bond with the thiol group of cysteine 91 (Cys91) located in the transmembrane domain of STING.[1][4] This modification is highly specific and is crucial for its inhibitory activity.

Inhibition of STING Palmitoylation: The activation of STING requires its palmitoylation, a post-translational modification where a fatty acid is attached to specific cysteine residues. This process is essential for the clustering of STING multimers in the Golgi and the subsequent recruitment and activation of TBK1.[1] By covalently binding to Cys91, this compound physically blocks the site of palmitoylation, thereby preventing this critical activation step.[1][4] This ultimately leads to the inhibition of the downstream signaling cascade, including the phosphorylation of TBK1 and IRF3, and the production of type I interferons.[5]

Quantitative Data

The following table summarizes the reported inhibitory activity of this compound (C-170) and related compounds from various cellular assays. Precise IC50 values for C-170 are not consistently reported in a single value, as its covalent nature can influence assay outcomes. The data presented reflects effective concentrations observed in dose-response experiments.

| Compound | Target | Assay Type | Cell Line | Effective Concentration / IC50 | Reference |

| This compound (C-170) | Human STING, Mouse STING | IFN-β Reporter Assay | THP-1 | ~0.5 µM (significant inhibition) | [5] |

| This compound (C-170) | Mouse STING | IFN-β Reporter Assay | L929 | Not explicitly stated, but effective in low µM range | [6] |

| H-151 (related inhibitor) | Mouse STING | IFN-β Reporter Assay | MEFs, BMDMs | ~109.6 - 138 nM | [6] |

| H-151 (related inhibitor) | Human STING | IFN-β Reporter Assay | HFFs | ~134.4 nM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound (C-170).

IFN-β Reporter Assay

This assay measures the ability of this compound to inhibit the production of IFN-β induced by a STING agonist.

Materials:

-

HEK293T or THP-1 cells stably expressing an IFN-β promoter-driven luciferase reporter gene.

-

STING agonist (e.g., 2'3'-cGAMP).

-

This compound (C-170) dissolved in DMSO.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

Procedure:

-

Seed reporter cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound (C-170) in cell culture medium. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a DMSO vehicle control.

-

Pre-treat the cells by replacing the medium with the medium containing the different concentrations of this compound or DMSO. Incubate for 1-2 hours at 37°C.

-

Prepare a solution of the STING agonist (e.g., 2'3'-cGAMP at a final concentration of 1-5 µg/mL) in cell culture medium.

-

Add the STING agonist solution to the wells containing the pre-treated cells.

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Allow the plate to equilibrate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. For a covalent inhibitor like this compound, this assay can confirm target engagement.

Materials:

-

Cells expressing the target protein (e.g., THP-1 cells for endogenous STING).

-

This compound (C-170) dissolved in DMSO.

-

Phosphate-buffered saline (PBS) supplemented with protease inhibitors.

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

-

PCR tubes or 96-well PCR plates.

-

Thermal cycler.

-

Centrifuge.

-

SDS-PAGE gels and Western blotting reagents.

-

Primary antibody against STING.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture cells to a sufficient density and treat with either this compound (e.g., 10 µM) or DMSO vehicle control for 1-2 hours at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

-

Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at 25°C.

-

Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant (soluble fraction) to new tubes.

-

Analyze the amount of soluble STING protein in each sample by Western blotting.

-

Quantify the band intensities and plot the percentage of soluble STING as a function of temperature for both the this compound treated and DMSO control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Western Blot for Phosphorylated TBK1 (p-TBK1)

This assay assesses the inhibition of STING downstream signaling by measuring the phosphorylation of TBK1.

Materials:

-

THP-1 or other suitable cells.

-

STING agonist (e.g., 2'3'-cGAMP).

-

This compound (C-170).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and Western blotting reagents.

-

Primary antibodies against p-TBK1 (Ser172) and total TBK1.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Pre-treat the cells with this compound (e.g., 0.5 µM) or DMSO for 1-2 hours.

-

Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) for 1-4 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-TBK1 and total TBK1 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

A decrease in the p-TBK1/total TBK1 ratio in the presence of this compound indicates inhibition of STING signaling.

Visualizations

STING Signaling Pathway

Caption: The cGAS-STING signaling pathway and the inhibitory mechanism of this compound (C-170).

Experimental Workflow for IFN-β Reporter Assay

Caption: A streamlined workflow for assessing STING inhibition using an IFN-β reporter assay.

Cellular Thermal Shift Assay (CETSA) Workflow

Caption: The experimental workflow for determining target engagement of this compound using CETSA.

Conclusion

This compound (C-170) is a well-characterized, potent, and covalent inhibitor of both human and mouse STING. Its defined mechanism of action, involving the covalent modification of Cys91 and subsequent inhibition of STING palmitoylation, makes it an invaluable tool for dissecting the intricate roles of the STING signaling pathway in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of STING modulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. childrenshospital.org [childrenshospital.org]

Understanding the STING signaling cascade

An In-depth Technical Guide to the STING Signaling Cascade

Introduction

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting pathogenic or misplaced cytosolic DNA.[1][2] As a central mediator of host defense, the cGAS-STING pathway links the presence of cytosolic DNA—a hallmark of viral infection or cellular damage—to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3][4] This cascade begins with the enzyme cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP) upon binding to double-stranded DNA (dsDNA).[5][6] cGAMP then binds to and activates the endoplasmic reticulum (ER)-resident protein STING, initiating a signaling cascade with profound implications in infectious diseases, autoimmune disorders, and cancer immunotherapy.[1][7][8]

This guide provides a detailed overview of the STING signaling cascade, including its core mechanisms, regulation, quantitative parameters, and the experimental protocols used for its investigation.

The Core Signaling Cascade

The activation of the STING pathway is a multi-step process involving enzymatic activity, significant protein conformational changes, and spatial translocation of signaling components across cellular organelles.

Cytosolic DNA Sensing and cGAMP Synthesis by cGAS

The pathway is initiated when cGAS, the primary cytosolic DNA sensor, recognizes dsDNA.[2] This binding event is largely sequence-independent but can be influenced by DNA length, with efficient activation occurring with dsDNA of 36 base pairs or longer.[9] Upon binding to dsDNA, cGAS undergoes dimerization and a conformational change that opens its catalytic pocket.[2] This allows cGAS to utilize ATP and GTP as substrates to synthesize the endogenous second messenger, 2'3'-cGAMP.[2][5][6]

STING Activation and Conformational Change

In its resting state, STING exists as a homodimer on the ER membrane.[4][10] The binding of cGAMP to the V-shaped ligand-binding domain of the STING dimer induces a significant conformational change.[11][12] This change involves a 180° rotation of the ligand-binding domain relative to the transmembrane domain and the closing of a "lid" over the cGAMP-binding pocket.[4][12][13] This structural rearrangement is the critical activation step, promoting the oligomerization of STING dimers, which is essential for downstream signaling.[11][12][13]

STING Trafficking and Signalosome Assembly

Activated STING oligomers translocate from the ER, moving through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[1][10][14][15][16] This trafficking is a crucial regulatory step and is required for the assembly of the downstream signaling complex.[10][17] Within the Golgi and trans-Golgi network (TGN), the STING oligomers serve as a scaffold to recruit TANK-binding kinase 1 (TBK1).[10][16][18]

Downstream Signaling: TBK1, IRF3, and NF-κB Activation

The recruitment of TBK1 to the STING scaffold leads to its activation through trans-autophosphorylation.[13] Activated TBK1 then phosphorylates multiple substrates:

-

STING: TBK1 phosphorylates the C-terminal tail (CTT) of STING, specifically at Serine 366 (in humans).[5][11] This phosphorylation creates a docking site for the transcription factor Interferon Regulatory Factor 3 (IRF3).[11][19]

-

IRF3: Once recruited to the STING-TBK1 complex, IRF3 is phosphorylated by TBK1.[20][21][22] This phosphorylation event causes IRF3 to dimerize and translocate to the nucleus, where it drives the transcription of type I IFN genes (e.g., IFN-β).[20][21]

In addition to the IRF3 axis, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.[18][23][24] The recruitment of TBK1 to STING is critical for activating both IRF3 and NF-κB.[23]

Below is a diagram illustrating the core STING signaling pathway.

References

- 1. The emerging roles of the STING adaptor protein in immunity and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 3. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]

- 10. Classification and functional characterization of regulators of intracellular STING trafficking identified by genome-wide optical pooled screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of cGAS and STING signaling during inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent progress on the activation of the cGAS–STING pathway and its regulation by biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. STING trafficking as a new dimension of immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nucleic Acid Diversity in cGAS-STING Pathway Activation and Immune Dysregulation [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Advances in the prerequisite and consequence of STING downstream signalosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 23. pnas.org [pnas.org]

- 24. researchgate.net [researchgate.net]

A Technical Guide to STING-IN-2: A Covalent Inhibitor of the STING Pathway and its Context in Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of STING-IN-2 (also known as C-170), a potent covalent inhibitor of the Stimulator of Interferon Genes (STING) pathway. While the activation of the STING pathway is a primary strategy in cancer immunotherapy to drive anti-tumor immunity, this document will explore the mechanism of this compound, its established applications as a research tool, and the theoretical rationale for considering STING inhibition in specific cancer contexts.

The Dichotomy of the STING Pathway in Oncology

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal often present during viral infections and within the tumor microenvironment (TME).

-

Pro-Tumor Immunity (The Agonist Approach): Activation of STING in dendritic cells (DCs) within the TME is a key event for anti-tumor immunity.[1][2] It triggers the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3][4] This, in turn, promotes the recruitment and activation of natural killer (NK) cells and cytotoxic CD8+ T cells, leading to tumor cell killing and the generation of a durable, systemic anti-tumor response.[1][5] This understanding forms the basis for the development of STING agonists as cancer immunotherapeutics.[2][6]

-

Potential Pro-Tumor Roles (The Inhibitor Rationale): Conversely, chronic or aberrant STING activation can have detrimental effects. In some contexts, persistent STING signaling can lead to chronic inflammation, which is a known driver of carcinogenesis.[1] Furthermore, STING activation can upregulate immune checkpoint molecules like PD-L1 and induce the expression of immunosuppressive factors such as indoleamine-2,3-dioxygenase (IDO), which can suppress T-cell activity and promote immune escape.[3] In certain malignancies, such as some colorectal cancers, high STING expression has been correlated with a poor prognosis.[3]

This dual role suggests that while STING agonists are beneficial in "cold" tumors to ignite an immune response, STING inhibitors like this compound could have a therapeutic rationale in cancers driven by chronic, STING-dependent inflammation.

This compound (C-170): A Potent Covalent Inhibitor

This compound, also known as C-170, is a potent and selective small-molecule inhibitor of both human and murine STING.[4][7] It is not intended to promote anti-tumor immunity but rather to block the STING signaling cascade, making it an invaluable tool for studying autoinflammatory diseases and for probing the consequences of STING pathway inhibition.[7][8]

Mechanism of Action

This compound functions as an irreversible, covalent inhibitor.[9][10] Its mechanism is highly specific:

-

Targeting Cysteine 91: this compound selectively targets the cysteine residue at position 91 (Cys91) in the transmembrane domain of the STING protein.[9][11]

-

Blocking Palmitoylation: Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it undergoes palmitoylation at Cys88 and Cys91. This post-translational modification is essential for the subsequent multimerization of STING.[11]

-

Inhibiting Downstream Signaling: By covalently binding to Cys91, this compound physically prevents this critical palmitoylation step.[9][10] This traps STING in a signaling-incompetent state, preventing its oligomerization and the recruitment and phosphorylation of the downstream kinase TBK1, thereby completely shutting down the pathway.[9][11]

Data Presentation

While specific IC50 values for this compound are not consistently reported in publicly available literature, its potent activity is demonstrated by its effective use at nanomolar to low-micromolar concentrations in various cell-based assays.

| Compound | System/Cell Line | Concentration(s) Used | Observed Effect | Reference |

| This compound (C-170) | THP-1 Cells | 0.5 µM | Decreased cGAMP-stimulated IFNB1 and TNF mRNA levels; reduced p-TBK1. | [7][8] |

| This compound (C-170) | Bladder Cancer Cells | 0, 1, 2, 4, 8 µM | Used in a dose-gradient to assess inhibition of STING pathway. | [11] |

| This compound | Abdominal Aortic Aneurysm (AAA) Patient-Derived Organoids | 1 µM | Attenuated inflammatory cytokine production. | [12] |

Experimental Protocols

The following are representative protocols for evaluating the activity of STING inhibitors like this compound.

In Vitro STING Inhibition Assay via Western Blot

This protocol details the measurement of STING pathway inhibition by quantifying the phosphorylation of downstream targets TBK1 and IRF3.

Materials:

-

Cell Line: THP-1 (human monocytic) or RAW 264.7 (murine macrophage).

-

This compound (C-170).

-

STING Agonist: 2'3'-cGAMP.

-

Reagents: Complete cell culture medium, DMSO, Phosphate-Buffered Saline (PBS), RIPA lysis buffer with protease and phosphatase inhibitors, BCA protein assay kit.

-

Antibodies: Primary antibodies for phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), total IRF3, and a loading control (e.g., β-actin or GAPDH). HRP-conjugated secondary antibodies.

-

Equipment: Standard cell culture equipment, SDS-PAGE and Western blot apparatus, chemiluminescence imager.

Procedure:

-

Cell Seeding: Plate cells (e.g., THP-1 at 5x10⁵ cells/mL) in a multi-well plate to achieve 70-80% confluency at the time of treatment.

-

Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute to desired concentrations (e.g., 0.1, 0.5, 1, 5 µM) in culture medium. Pre-treat cells with this compound or a vehicle control (DMSO) for 2-4 hours.

-

STING Pathway Activation: Stimulate the cells by adding a STING agonist (e.g., 2'3'-cGAMP at 1-5 µg/mL) for the desired time (e.g., 1-3 hours for phosphorylation events).

-

Protein Extraction:

-

Wash cells once with ice-cold PBS.

-

Lyse cells directly in the well with ice-cold RIPA buffer.

-

Incubate on ice for 20-30 minutes.

-

Scrape and collect lysates, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts (load 20-30 µg per lane) and prepare samples with Laemmli buffer.

-

Separate proteins via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using an ECL substrate and imager.

-

-

Data Analysis: Quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.

In Vivo Administration Protocol in a Mouse Model

This protocol provides a general framework for assessing the in vivo efficacy of a STING inhibitor in a model of STING-dependent inflammation.

Materials:

-

Animal Model: C57BL/6 or BALB/c mice.

-

This compound.

-

Vehicle Solution: A common vehicle for similar compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[13]

-

STING Agonist/Model Inducer: e.g., 10-carboxymethyl-9-acridanone (CMA) or using a genetic model like Trex1-/- mice.[14]

-

Equipment: Standard animal housing, injection supplies, equipment for blood and tissue collection.

Procedure:

-

Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment.

-

Dosing Solution Preparation:

-

Dissolve this compound powder in DMSO.

-

Sequentially add PEG300, Tween 80, and finally saline, vortexing thoroughly between each addition to ensure a homogenous solution.

-

Prepare fresh on the day of dosing.

-

-

Experimental Groups:

-

Group 1: Vehicle Control

-

Group 2: STING Agonist/Model + Vehicle

-

Group 3: STING Agonist/Model + this compound (low dose)

-

Group 4: STING Agonist/Model + this compound (high dose)

-

-

Administration:

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection. Dosing volume is typically 5-10 mL/kg.

-

The pre-treatment time before challenging with a STING agonist can vary (e.g., 1-2 hours). Dosing frequency can be daily or as determined by pharmacokinetic studies.[13]

-

-

Induction of Inflammation: If using an acute model, administer the STING-activating agent (e.g., CMA, i.p.) after the inhibitor pre-treatment period.

-

Monitoring and Sample Collection:

-

Monitor animals for any signs of distress.

-

At a predetermined endpoint (e.g., 6-24 hours post-challenge), euthanize the mice.

-

Collect blood (for serum cytokine analysis via ELISA) and tissues (e.g., spleen, liver for qPCR or Western blot analysis of IFN-stimulated genes).[14]

-

Conclusion

This compound (C-170) is a well-characterized, potent, and covalent inhibitor of the STING pathway. Its precise mechanism of blocking STING palmitoylation at Cys91 makes it an essential tool for dissecting the roles of STING in health and disease. While the dominant paradigm in cancer immunotherapy is the activation of STING to convert immunologically "cold" tumors into "hot" ones, the biological context is paramount. The potential for chronic STING signaling to drive inflammation-associated cancers or create an immunosuppressive TME provides a compelling, albeit less explored, rationale for the therapeutic use of STING inhibitors in select oncological settings. This compound remains a critical research compound for validating these hypotheses and identifying patient populations or cancer types that may benefit from a STING inhibition strategy.

References

- 1. Rationale for STING-targeted cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]

- 3. The cGAS/STING Pathway: A Novel Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STING (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 5. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. C-170 | STING inhibitor | CAS 346691-38-1 | Buy C-170 from Supplier InvivoChem [invivochem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. thno.org [thno.org]

- 13. benchchem.com [benchchem.com]

- 14. Discovery of an Orally Bioavailable STING Inhibitor with In Vivo Anti-Inflammatory Activity in Mice with STING-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

STING-IN-2: A Technical Guide to its Effects on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage. Activation of STING triggers a signaling cascade that culminates in the production of a variety of cytokines, most notably type I interferons (IFNs) and pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF) and Interleukin-6 (IL-6).[1][2] While essential for host defense, aberrant or chronic STING activation is implicated in the pathogenesis of various autoinflammatory and autoimmune diseases.[3][4] This has led to the development of STING inhibitors as potential therapeutic agents.

STING-IN-2, also known as C-170, is a potent, covalent inhibitor of the STING protein.[5][6] It effectively targets both human and mouse STING, making it a valuable tool for preclinical research into STING-mediated diseases.[1][4] This technical guide provides an in-depth overview of the effects of this compound on cytokine production, including available quantitative data, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and workflows.

The STING Signaling Pathway and Mechanism of this compound Inhibition

The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[4] cGAMP then binds to the STING protein, which is anchored to the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[4]

In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[4] In parallel, STING activation can also lead to the activation of the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.[4]

This compound (C-170) is a covalent inhibitor that targets a specific cysteine residue (Cys91 in murine STING) in the transmembrane domain of the STING protein.[3][4] By covalently modifying this residue, this compound prevents the palmitoylation of STING, a critical post-translational modification required for its activation and subsequent signaling events, including the recruitment of TBK1.[3][6] This blockade of STING activation effectively abrogates the downstream production of both type I interferons and NF-κB-dependent pro-inflammatory cytokines.

Quantitative Data on Cytokine Inhibition by this compound

Quantitative, dose-response data for the effect of this compound (C-170) on a wide range of cytokines is limited in publicly available literature. However, existing studies and vendor-provided information confirm its potent inhibitory activity. The following tables summarize the available data.

Table 1: Inhibition of Cytokine mRNA Expression by this compound (C-170)

| Cell Line | Stimulant | This compound (C-170) Concentration | Target mRNA | Observed Effect |

| THP-1 | cGAMP | 0.5 µM | IFNB1 | Decrease in mRNA levels |

| THP-1 | cGAMP | 0.5 µM | TNF | Decrease in mRNA levels |

Note: This data indicates a reduction in mRNA expression but does not provide specific percentage of inhibition.

Table 2: Comparative Inhibitory Activity of STING Inhibitors

| Inhibitor | Target | Cell Line | Assay | IC50 |

| H-151 | Human STING | Human Foreskin Fibroblasts (HFFs) | IFN-β mRNA induction | 134.4 nM[7] |

| H-151 | Mouse STING | Mouse Embryonic Fibroblasts (MEFs) | IFN-β mRNA induction | 138 nM[7] |

| C-176 | Mouse STING | Not specified | IFN-β production | Potent inhibition (specific IC50 not provided) |

Note: While not this compound, the data for H-151 and C-176, which are structurally and mechanistically related to this compound, provide context for the expected potency of STING inhibitors. This compound was developed from the C-176 scaffold to have activity against both human and mouse STING.[4]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on cytokine production.

In Vitro STING Activation and Inhibition Assay

Objective: To determine the dose-dependent inhibitory effect of this compound on STING-agonist-induced cytokine production in a relevant cell line (e.g., THP-1 human monocytes, RAW 264.7 murine macrophages, or primary bone marrow-derived macrophages).

Materials:

-

Cell line of interest (e.g., THP-1, RAW 264.7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, penicillin/streptomycin)

-

STING agonist (e.g., 2'3'-cGAMP)

-

This compound (C-170)

-

Vehicle control (e.g., DMSO)

-

96-well cell culture plates

-

Reagents for RNA extraction and RT-qPCR (for mRNA analysis)

-

ELISA kits for specific cytokines of interest (e.g., human/mouse IFN-β, TNF-α, IL-6)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well for RAW 264.7, 5 x 10^5 cells/well for THP-1) and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control. Incubate for 1-2 hours.

-

STING Activation: Prepare the STING agonist (e.g., 2'3'-cGAMP) at a predetermined optimal concentration in complete medium. Add the agonist to the wells containing the cells and inhibitor. For negative controls, add medium without the agonist.

-

Incubation: Incubate the plate for a specified period. For mRNA analysis, a shorter incubation of 4-6 hours is typical. For protein (cytokine) analysis in the supernatant, a longer incubation of 18-24 hours is recommended.

-

Sample Collection:

-

Supernatant for ELISA: Carefully collect the cell culture supernatant and centrifuge to remove any cell debris. The supernatant can be used immediately or stored at -80°C.

-

Cell Lysate for RT-qPCR: Wash the cells with PBS, then lyse the cells using a suitable lysis buffer for RNA extraction.

-

Cytokine Quantification by ELISA

Objective: To measure the concentration of secreted cytokines in the cell culture supernatant.

Procedure:

-

Follow the manufacturer's instructions for the specific cytokine ELISA kit.

-

Briefly, add standards and diluted supernatant samples to the wells of the antibody-pre-coated microplate.

-

Incubate to allow the cytokine to bind to the immobilized antibody.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate and wash, then add a streptavidin-HRP conjugate.

-

Incubate and wash, then add a substrate solution to develop the color.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentration in the samples based on the standard curve.

Cytokine mRNA Quantification by RT-qPCR

Objective: To measure the relative expression levels of cytokine mRNA in the treated cells.

Procedure:

-

RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using gene-specific primers for the cytokines of interest (e.g., IFNB1, TNF, IL6) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

This compound (C-170) is a valuable research tool for investigating the role of the STING pathway in health and disease. As a potent covalent inhibitor of both human and mouse STING, it effectively blocks the production of type I interferons and pro-inflammatory cytokines by preventing STING activation. While comprehensive quantitative data on its dose-dependent effects on a wide array of cytokines is still emerging in the public domain, the methodologies outlined in this guide provide a robust framework for researchers to characterize its activity in their specific experimental systems. The continued investigation of this compound and other STING inhibitors holds significant promise for the development of novel therapeutics for STING-driven inflammatory and autoimmune diseases.

References

- 1. STING inhibitor C-170|346691-38-1|COA [dcchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medkoo.com [medkoo.com]

- 7. [PDF] Targeting STING with covalent small-molecule inhibitors | Semantic Scholar [semanticscholar.org]

The Inhibition of the STING Pathway: A Technical Guide for Researchers

An In-depth Examination of the Core Principles and Methodologies for Scientists and Drug Development Professionals

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response. While essential for host defense against pathogens and cancerous cells, aberrant STING activation is implicated in a range of autoinflammatory and autoimmune diseases. Consequently, the development of STING inhibitors has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the basic principles of STING pathway inhibition, including the core signaling cascade, mechanisms of inhibitor action, quantitative data on key inhibitors, and detailed experimental protocols.

The STING Signaling Pathway: A Cascade of Events

The STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal indicating infection or cellular damage. This triggers a series of molecular events culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.

The key steps in the canonical STING pathway are:

-

cGAS Activation: Cytosolic dsDNA is recognized by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS is catalytically activated.[1]

-

cGAMP Synthesis: Activated cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.

-

STING Activation: cGAMP binds to STING, which is an endoplasmic reticulum (ER)-resident transmembrane protein. This binding induces a conformational change in STING, leading to its oligomerization.

-

Translocation: Activated STING oligomers translocate from the ER to the Golgi apparatus.

-

TBK1 and IRF3 Recruitment and Activation: During translocation, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3).

-

IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 dimerizes and translocates to the nucleus.

-

Gene Transcription: In the nucleus, IRF3 dimers act as transcription factors, driving the expression of type I IFNs (e.g., IFN-β) and other IFN-stimulated genes (ISGs).

-

NF-κB Activation: STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.

Mechanisms of STING Pathway Inhibition

The development of STING inhibitors has focused on several key intervention points within the signaling cascade. These inhibitors can be broadly categorized based on their mechanism of action.

-

Covalent Inhibitors: These molecules form a covalent bond with STING, typically targeting cysteine residues. This irreversible modification can allosterically inhibit STING function. A primary example is the inhibition of STING palmitoylation, a crucial post-translational modification required for STING trafficking and activation.[2][3]

-

Competitive Antagonists: These inhibitors bind to the cGAMP binding pocket on STING, directly competing with the endogenous second messenger. By occupying this site, they prevent the conformational changes necessary for STING activation.[2][4]

-

Inhibitors of Upstream Components: Targeting enzymes upstream of STING, such as cGAS, can also effectively block the pathway. Inhibiting the enzymatic activity of cGAS prevents the production of cGAMP, thereby precluding STING activation.

-

Allosteric Inhibitors: These compounds bind to sites on STING other than the cGAMP binding pocket, inducing conformational changes that prevent its activation or downstream signaling.

Quantitative Data on Key STING Inhibitors

The potency of STING inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of an inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the reported IC50/EC50 values for several well-characterized STING inhibitors.

| Inhibitor | Class | Target | Assay System | IC50 / EC50 | Reference |

| H-151 | Covalent | Human STING (Cys91) | IFN-β reporter in HFFs | 134.4 nM | [4][5] |

| Mouse STING (Cys91) | IFN-β reporter in MEFs | 138.0 nM | [4][5] | ||

| C-176 | Covalent | Mouse STING (Cys91) | IFN-β reporter assay | Not specified, potent inhibitor | [3] |

| Astin C | Natural Product | STING C-terminal domain | IFN-β expression in MEFs | 3.42 µM | [6][7] |

| STING C-terminal domain | IFN-β expression in IMR-90 cells | 10.83 µM | [6][7] | ||

| SN-011 | Competitive Antagonist | Human STING | IFN-β expression in HFFs | 502.8 nM | [4][5] |

| Mouse STING | IFN-β expression in MEFs | 127.5 nM | [4][5] | ||

| Compound 18 | Competitive Antagonist | Human STING | THP-1 cells | ~11 µM | [4] |

| Palbociclib | Allosteric Inhibitor | STING (Y167) | IFN-β reporter in HEK293T cells | 0.81 µM | [8] |

| Nitro-fatty acids | Covalent | STING (Cys88/91) | Type I IFN release in SAVI fibroblasts | Varies by specific compound | [1][3][9] |

Key Experimental Protocols for Studying STING Inhibition

A variety of in vitro and cell-based assays are employed to identify and characterize STING inhibitors. The following sections provide detailed methodologies for three critical experimental approaches.

STING Reporter Assay

This cell-based assay is a high-throughput method to screen for and quantify the activity of STING inhibitors. It relies on a reporter gene (e.g., luciferase) under the control of a STING-responsive promoter, such as the interferon-stimulated response element (ISRE).

Principle: Activation of the STING pathway leads to the nuclear translocation of IRF3, which binds to the ISRE and drives the expression of the luciferase reporter gene. The amount of light produced upon addition of a substrate is proportional to STING pathway activation. Inhibitors of the pathway will reduce the luciferase signal.

Detailed Methodology:

-

Cell Culture and Seeding:

-

Culture a suitable human or mouse cell line (e.g., HEK293T, THP-1) stably expressing a STING-responsive luciferase reporter construct (e.g., ISRE-luc).

-

Seed the cells into 96-well white, clear-bottom plates at an appropriate density to achieve 70-80% confluency on the day of the assay.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds (STING inhibitors) in cell culture medium.

-

Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known STING inhibitor).

-

Incubate the cells with the compounds for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

STING Pathway Activation:

-

Prepare a solution of a STING agonist (e.g., 2'3'-cGAMP, dsDNA) in cell culture medium.

-

Add the agonist to all wells except for the negative control wells.

-

Incubate the cells for an appropriate time to allow for maximal reporter gene expression (e.g., 6-18 hours) at 37°C.

-

-

Luciferase Assay:

-

Remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add the luciferase reagent to each well.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with no cells).

-

Normalize the luciferase signal of the compound-treated wells to the vehicle control.

-

Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct target engagement of a compound with its protein target within a cellular environment. It is based on the principle that ligand binding can alter the thermal stability of a protein.

Principle: When a protein is heated, it denatures and aggregates. The binding of a ligand, such as an inhibitor, can stabilize the protein, increasing its melting temperature (Tm). By measuring the amount of soluble protein remaining at different temperatures, one can assess target engagement.

Detailed Methodology:

-

Cell Treatment:

-

Culture cells to a high density.

-

Treat the cells with the test compound or vehicle control and incubate to allow for cellular uptake and target binding.

-

-

Thermal Challenge:

-

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Heat the samples to a range of temperatures for a short period (e.g., 3-7 minutes) using a thermal cycler. Include an unheated control.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.

-

-

Protein Quantification:

-

Collect the supernatant (soluble fraction).

-

Quantify the amount of soluble STING protein in each sample using a method such as Western blotting, ELISA, or mass spectrometry.

-

-

Data Analysis:

-

Plot the amount of soluble STING protein as a function of temperature for both the compound-treated and vehicle-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct engagement.

-

Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS is a technique used to identify protein-protein interactions. In the context of STING, it can be used to identify proteins that interact with STING in the presence or absence of an inhibitor, providing insights into the inhibitor's mechanism of action.

Principle: An antibody specific to the protein of interest (STING) is used to pull it out of a cell lysate, along with any interacting proteins. These interacting proteins are then identified by mass spectrometry.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture cells and treat them with the test compound or vehicle control.

-

-

Cell Lysis:

-

Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific for STING that has been conjugated to beads (e.g., agarose or magnetic beads).

-

Allow the antibody to bind to STING and its interacting partners.

-

Wash the beads several times to remove non-specifically bound proteins.

-

-

Elution and Digestion:

-

Elute the protein complexes from the beads.

-

Digest the proteins into peptides using a protease such as trypsin.

-

-

Mass Spectrometry:

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify the proteins present in the sample by searching the MS/MS spectra against a protein database.

-

Compare the proteins identified in the compound-treated sample to the vehicle-treated sample to identify changes in the STING interactome.

-

Conclusion

The inhibition of the STING pathway represents a vibrant and rapidly evolving field of research with significant therapeutic potential. A thorough understanding of the underlying signaling mechanisms, coupled with robust and quantitative experimental methodologies, is paramount for the successful development of novel STING inhibitors. This technical guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of STING pathway inhibition, from fundamental principles to practical experimental execution. As our knowledge of STING biology continues to expand, so too will the opportunities for innovative therapeutic interventions targeting this critical innate immune pathway.

References

- 1. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitro-fatty acids are formed in response to virus infection and are potent inhibitors of STING palmitoylation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CDK inhibitor Palbociclib targets STING to alleviate autoinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nitro-fatty acids are formed in response to virus infection and are potent inhibitors of STING palmitoylation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes for STING-IN-2: A Covalent Inhibitor of the STING Pathway

References

- 1. Design, synthesis, and activity evaluation of novel STING inhibitors based on C170 and H151 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. Potential for treatment benefit of STING agonists plus immune checkpoint inhibitors in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STING inhibitor C-170 - AOBIOUS, INC [aobious.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. C-170 | STING inhibitor | CAS 346691-38-1 | Buy C-170 from Supplier InvivoChem [invivochem.com]

Solubilizing STING-IN-2 in DMSO: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective solubilization and use of STING-IN-2, a potent covalent inhibitor of the STING (Stimulator of Interferator Genes) protein. Adherence to these guidelines is crucial for obtaining reliable and reproducible results in studies investigating the STING signaling pathway.

This compound is an experimental drug that acts as an irreversible antagonist of the STING protein.[1] It has demonstrated anti-inflammatory and antiviral effects by reducing cytokine signaling.[1] This inhibitor is valuable for research in autoinflammatory diseases.[2][3]

Chemical Properties and Solubility

This compound, also known as C-170, possesses the following chemical properties:

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆N₂O₄ | [1] |

| Molecular Weight | 288.3 g/mol | [2][3] |

| CAS Number | 346691-38-1 | [2][3] |

| Appearance | Light yellow to yellow solid | MedChemExpress |

| IUPAC Name | N-(4-butylphenyl)-5-nitrofuran-2-carboxamide | [1] |

The solubility of this compound in Dimethyl Sulfoxide (DMSO) is a critical parameter for its use in in vitro experiments.

| Solvent | Solubility | Concentration (mM) | Notes | Source |

| DMSO | 22.5 mg/mL | 78.04 mM | Sonication is recommended. | [2] |

| DMSO | 90 mg/mL | - | - | [3] |

| DMSO | 125 mg/mL | 433.58 mM | Ultrasonic treatment is needed. Use newly opened DMSO as it is hygroscopic. | MedChemExpress |

STING Signaling Pathway

The cGAS-STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, a signal of infection or cellular damage. Upon binding to cytosolic double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) is activated and catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[1][2][3][4][5][6][7] cGAMP then binds to STING, an endoplasmic reticulum (ER) resident protein.[3][6] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[3] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I interferons (IFNs) and other inflammatory cytokines.[2][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional, but recommended)[2]

Procedure:

-

Determine the Desired Stock Concentration: Based on the solubility data, decide on a convenient stock concentration (e.g., 10 mM or 20 mM).

-

Calculate the Required Mass: Use the following formula to calculate the mass of this compound needed: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

Sonication (Recommended): If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[2] This can significantly improve solubility.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Inhibition of STING Signaling in THP-1 Cells

This protocol outlines a general procedure for treating THP-1 cells with this compound to inhibit STING pathway activation, followed by analysis of downstream targets.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound DMSO stock solution (from Protocol 1)

-

STING agonist (e.g., cGAMP)

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

Reagents for downstream analysis (e.g., ELISA or Western Blotting)

Procedure:

-

Cell Seeding: Seed THP-1 cells at a density of 5 x 10⁵ cells/well in a 96-well plate and incubate for 2-4 hours at 37°C and 5% CO₂.

-

Pre-treatment with this compound:

-

Prepare working solutions of this compound by diluting the DMSO stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Remove the medium from the cells and add the medium containing this compound.

-

Incubate for 1-2 hours at 37°C and 5% CO₂.

-

-

Stimulation with STING Agonist:

-

Prepare a working solution of the STING agonist (e.g., cGAMP) in cell culture medium.

-

Add the STING agonist to the wells containing the cells and this compound. Include a vehicle control (DMSO only) and a positive control (agonist only).

-

Incubate for the desired time (e.g., 6-24 hours) depending on the downstream readout.

-

-

Downstream Analysis:

-

ELISA for IFN-β: Collect the cell culture supernatant to measure the concentration of secreted IFN-β using a commercially available ELISA kit.

-

Western Blot for p-TBK1/p-IRF3: Lyse the cells and perform Western blotting to analyze the phosphorylation status of TBK1 and IRF3.

-

Protocol 3: Western Blotting for Phosphorylated TBK1 (p-TBK1)

This protocol provides a general guideline for performing a Western blot to detect the phosphorylation of TBK1, a key downstream kinase in the STING pathway.

Materials:

-

Cell lysates from Protocol 2

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against p-TBK1

-

Primary antibody against total TBK1 (for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-TBK1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total TBK1 to confirm equal protein loading.

Troubleshooting

-

Precipitation of this compound: If precipitation occurs upon dilution of the DMSO stock into aqueous media, try pre-warming both the stock solution and the media to 37°C before mixing. Further sonication of the diluted solution may also help.

-

Low Signal in Western Blot: Optimize antibody concentrations and incubation times. Ensure complete transfer of proteins to the membrane.

-

High Background in ELISA: Ensure thorough washing steps and use a high-quality blocking buffer.

By following these detailed protocols and application notes, researchers can effectively utilize this compound in their experiments to investigate the intricate role of the STING signaling pathway in health and disease.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]

Application Notes and Protocols for the Use of STING Inhibitors in Murine Lupus Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to inflammation and damage in various organs. The stimulator of interferon genes (STING) signaling pathway has emerged as a critical mediator in the pathogenesis of SLE. Activation of STING by self-DNA can lead to an overproduction of type I interferons (IFN-I), a hallmark of lupus. Consequently, inhibition of the STING pathway presents a promising therapeutic strategy for SLE.

While specific data for a compound designated "STING-IN-2" is not publicly available, this document provides comprehensive application notes and protocols based on a survey of structurally and functionally similar STING inhibitors, such as H-151 and ISD017, that have been characterized in preclinical murine models of lupus. These guidelines are intended to serve as a robust starting point for researchers evaluating novel STING inhibitors like this compound.

STING Signaling Pathway

The cGAS-STING pathway is a key component of the innate immune system that detects cytosolic DNA. Upon binding to DNA, cyclic GMP-AMP synthase (cGAS) produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum. This activation leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), resulting in the transcription of type I interferons and other inflammatory cytokines. In the context of lupus, aberrant activation of this pathway by self-DNA is thought to drive disease pathogenesis.

Caption: Figure 1. The cGAS-STING signaling pathway and the site of inhibition.

Quantitative Data Summary

The following table summarizes the reported dosages and administration routes for STING inhibitors in various murine lupus models. This data can be used as a reference for designing initial dose-finding studies for this compound.

| STING Inhibitor | Murine Model | Dosage | Administration Route | Frequency | Reference |

| H-151 | Pristane-induced | 10 mg/kg | Intraperitoneal (i.p.) | Daily | [1] |

| ISD017 | Fcgr2b-deficient | 10 mg/kg | Intraperitoneal (i.p.) | Three times per week | [2][3][4] |

| C-176 | Trex1-deficient (AGS model) | 750 nmol/mouse | Intraperitoneal (i.p.) | Once or twice daily | [1] |

Experimental Protocols

Pristane-Induced Lupus Model

This model is suitable for studying the effect of STING inhibitors on environmentally triggered lupus. Pristane, a hydrocarbon oil, induces a lupus-like syndrome in non-autoimmune prone mice.

Materials:

-